

Eoxin E4 ELISA Kit: Application Notes and Protocols for Quantitative Analysis

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Compound of Interest

Compound Name: Eoxin E4

Cat. No.: B117350

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Introduction

Eoxin E4 (EXE4), also known as 14,15-Leukotriene E4, is a lipid mediator derived from arachidonic acid through the 15-lipoxygenase pathway.[1][2] Eoxins are increasingly recognized for their role in inflammatory processes, particularly in allergic responses and certain cancers.[1] The quantitative analysis of **Eoxin E4** in biological samples is crucial for understanding its physiological and pathological roles. This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of **Eoxin E4** in a variety of biological matrices.

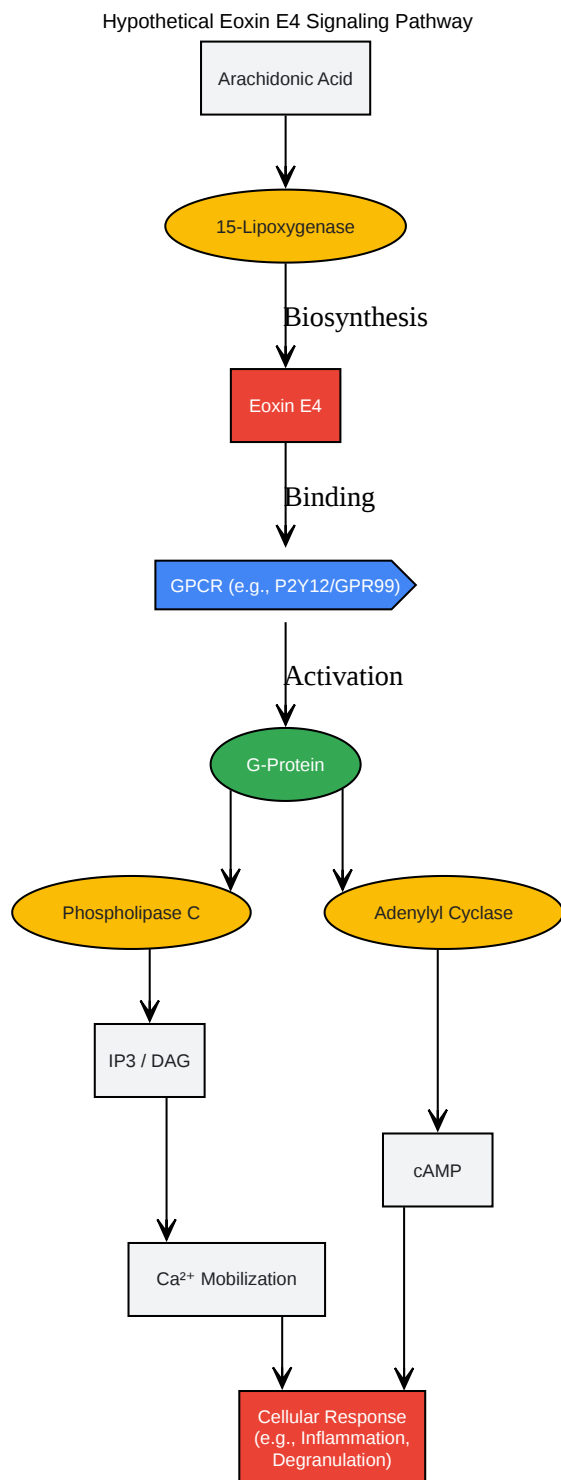
Principle of the Assay

This kit employs a competitive ELISA format for the quantitative detection of **Eoxin E4**. A known amount of **Eoxin E4** is pre-coated onto the wells of a microplate. When the sample or standard is added to the wells, the **Eoxin E4** present in the sample competes with the coated **Eoxin E4** for binding to a limited number of specific anti-**Eoxin E4** antibodies. A subsequent reaction with a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution results in a colorimetric signal. The intensity of the color is inversely proportional to the concentration of **Eoxin E4** in the sample.

Biological Role and Signaling Pathway

Eoxin E4 is synthesized from arachidonic acid, which is first converted to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by the enzyme 15-lipoxygenase. This is further metabolized to Eoxin A4 (EXA4), which is then sequentially converted to Eoxin C4 (EXC4), Eoxin D4 (EXD4), and finally **Eoxin E4** (EXE4).^[1] This pathway is analogous to the biosynthesis of leukotrienes.

Eoxins are implicated as pro-inflammatory mediators in conditions such as asthma.^{[2][3]} While the precise signaling pathway for **Eoxin E4** is still under investigation, it is structurally similar to Leukotriene E4 (LTE4). LTE4 is known to exert its effects through G-protein coupled receptors, such as the purinergic receptors P2Y12 and GPR99.^{[4][5]} It is hypothesized that **Eoxin E4** may act through similar receptors to modulate cellular responses, including calcium mobilization and cyclic AMP (cAMP) production, thereby influencing inflammatory cell functions like degranulation.^[5]



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A hypothetical signaling pathway for **Eoxin E4**.

Performance Characteristics

The following data are typical and may vary from lot to lot.

Parameter	Specification
Assay Range	15.6 pg/mL - 1000 pg/mL
Sensitivity	9.375 pg/mL
Specificity	Eoxin E4: 100%Leukotriene E4: <1%Leukotriene C4: <0.1%Leukotriene D4: <0.1%Arachidonic Acid: <0.01%
Intra-Assay CV	< 10%
Inter-Assay CV	< 15%
Sample Types	Serum, Plasma, Urine, Cell Culture Supernatants, Tissue Homogenates
Incubation Time	2 hours

Kit Contents

Component	Quantity (96 tests)	Storage
Eoxin E4 Pre-coated Microplate	1 x 96-well plate	4°C
Eoxin E4 Standard	1 vial (lyophilized)	-20°C
Anti-Eoxin E4 Antibody	1 vial	4°C
HRP-Conjugate	1 vial	4°C
Standard Diluent	1 x 20 mL	4°C
Wash Buffer (20X)	1 x 25 mL	4°C
TMB Substrate	1 x 12 mL	4°C
Stop Solution	1 x 8 mL	4°C
Plate Sealer	2	RT

Experimental Protocols

Reagent Preparation

- **Eoxin E4 Standard:** Reconstitute the lyophilized standard with 1 mL of Standard Diluent to create a stock solution. Allow to sit for 10 minutes with gentle agitation. Prepare serial dilutions of the standard in Standard Diluent to create concentrations ranging from 1000 pg/mL to 15.6 pg/mL.
- **Wash Buffer (1X):** Dilute the 20X Wash Buffer concentrate with deionized water to a 1X solution.

Sample Preparation

- **Serum:** Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Assay immediately or aliquot and store samples at -80°C.
- **Plasma:** Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store

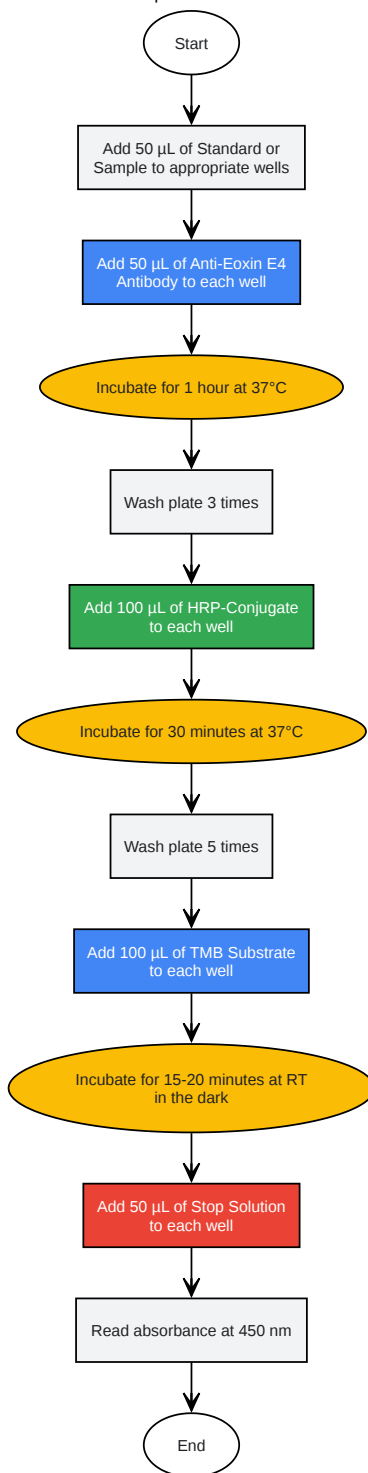
samples at -80°C.[6]

- Urine: Centrifuge urine samples for 20 minutes at 2,000-3,000 rpm to remove particulates.[6]
- Cell Culture Supernatants: Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells.
- Tissue Homogenates: Homogenize tissue in PBS and centrifuge for 20 minutes at 2,000-3,000 rpm. Collect the supernatant.[6]

For lipid-rich samples, a solid-phase extraction (SPE) is recommended to remove interfering substances.[7][8]

Assay Procedure

Eoxin E4 Competitive ELISA Workflow



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A summary of the **Eoxin E4** ELISA experimental workflow.

- Bring all reagents and samples to room temperature before use.
- Add 50 μ L of each standard and sample into the appropriate wells of the **Eoxin E4** pre-coated microplate.
- Add 50 μ L of the Anti-**Eoxin E4** Antibody to each well.
- Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
- Aspirate the liquid from each well and wash three times with 300 μ L of 1X Wash Buffer per well.
- Add 100 μ L of HRP-Conjugate to each well.
- Cover the plate and incubate for 30 minutes at 37°C.
- Aspirate and wash the plate five times as in step 5.
- Add 100 μ L of TMB Substrate to each well.
- Incubate for 15-20 minutes at room temperature in the dark.
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm within 30 minutes.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- The concentration of **Eoxin E4** in the samples can be determined by interpolating their absorbance values from the standard curve.
- The data can be linearized by plotting the log of the **Eoxin E4** concentration versus the log of the absorbance and the best-fit line can be determined by regression analysis.

Troubleshooting

Problem	Possible Cause	Solution
High background	Insufficient washing	Increase the number of washes and ensure complete aspiration of wash buffer.
Contaminated reagents	Use fresh, properly stored reagents.	
Low signal	Incorrect incubation times or temperatures	Follow the protocol precisely.
Inactive reagents	Check the expiration dates and storage conditions of the kit components.	
Poor standard curve	Improper standard dilution	Prepare fresh standard dilutions and ensure accurate pipetting.
Incomplete reaction	Ensure all reagents are at room temperature before use.	
High CV	Pipetting errors	Use calibrated pipettes and practice consistent pipetting technique.
Inconsistent incubation times	Ensure all wells are incubated for the same amount of time.	

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